Cas no 2034306-48-2 (2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate)
2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate
- F6454-2302
- 2-methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate
- AKOS026688604
- [2-methyl-1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylamino]-1-oxopropan-2-yl] acetate
- 2034306-48-2
- 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate
-
- Inchi: 1S/C18H27N3O3/c1-13-11-16(5-8-19-13)21-9-6-15(7-10-21)12-20-17(23)18(3,4)24-14(2)22/h5,8,11,15H,6-7,9-10,12H2,1-4H3,(H,20,23)
- InChI Key: SGKPYJPJBGHJRP-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C(C)(C)C(NCC1CCN(C2C=CN=C(C)C=2)CC1)=O
Computed Properties
- Exact Mass: 333.20524173g/mol
- Monoisotopic Mass: 333.20524173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 71.5Ų
2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6454-2302-2μmol |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F6454-2302-5μmol |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6454-2302-10μmol |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6454-2302-20μmol |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
| Life Chemicals | F6454-2302-1mg |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F6454-2302-2mg |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F6454-2302-3mg |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6454-2302-4mg |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F6454-2302-5mg |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6454-2302-10mg |
1-methyl-1-({[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate |
2034306-48-2 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate
Comprehensive Overview of 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate (CAS No. 2034306-48-2)
The compound 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate (CAS No. 2034306-48-2) is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a piperidine core, a pyridine moiety, and an acetate ester, making it a subject of interest for drug discovery and development. Researchers are particularly drawn to its potential applications in modulating enzymatic activity or receptor interactions, given its unique heterocyclic framework.
In recent years, the demand for novel small-molecule compounds like 2034306-48-2 has surged, driven by advancements in precision medicine and targeted therapies. This compound's structural complexity aligns with trends in AI-driven drug design, where computational models predict bioactive molecules. Its 2-methylpyridine and piperidine segments are frequently explored in central nervous system (CNS) research, sparking curiosity about its blood-brain barrier permeability and neuropharmacological effects.
The acetate ester group in 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate suggests potential prodrug applications, a hot topic in drug delivery optimization. Prodrugs enhance bioavailability, and this compound's ester linkage could be cleaved in vivo to release an active metabolite. Such mechanisms are pivotal in sustained-release formulations, a key focus area for chronic disease management.
From a synthetic chemistry perspective, the CAS No. 2034306-48-2 compound exemplifies modern multi-step organic synthesis challenges. Its N-methylation and amide bond formation steps are critical for achieving high purity, a recurring theme in process chemistry forums. Laboratories often discuss chromatographic purification techniques for similar tertiary amines, reflecting broader industry concerns about scalability and green chemistry.
Analytical characterization of this molecule typically involves NMR spectroscopy (particularly 1H and 13C) and high-resolution mass spectrometry (HRMS). These methods verify the steric hindrance around the piperidin-4-yl group and the regioselectivity of the 2-methylpyridine substitution—a common query among synthetic chemists optimizing analogous N-heterocycle derivatives.
Emerging discussions in cheminformatics highlight 2034306-48-2 as a candidate for virtual screening libraries. Its Lipinski Rule of Five compliance (molecular weight ≈ 333.4 g/mol, calculated logP ~2.1) positions it favorably for oral drug candidate exploration. Such data-driven insights resonate with the bioisostere replacement strategies dominating medicinal chemistry publications.
Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling remains an open question for this CAS-registered material. While not classified as hazardous, its biodegradation pathways and ecotoxicology would interest green pharmaceutical initiatives—a growing niche in ESG-focused R&D.
In conclusion, 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate represents a compelling case study at the intersection of synthetic organic chemistry, drug discovery, and computational biology. Its structural features mirror contemporary demands for polypharmacological agents, while its synthetic route invites innovation in catalytic amidation methodologies. As research progresses, this compound may illuminate new strategies for molecularly targeted therapeutic interventions.
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